Methyl 9-oxodec-2-enoate

Chemical Ecology Semiochemistry Apiculture

Methyl 9-oxodec-2-enoate (CAS 1189-64-6) is the methyl ester derivative of (E)-9-oxodec-2-enoic acid (9-ODA), the primary active component of the queen mandibular pheromone (QMP) in honeybees (Apis mellifera). The compound is an unsaturated oxo-ester with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 1189-64-6
Cat. No. B14752789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9-oxodec-2-enoate
CAS1189-64-6
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCC=CC(=O)OC
InChIInChI=1S/C11H18O3/c1-10(12)8-6-4-3-5-7-9-11(13)14-2/h7,9H,3-6,8H2,1-2H3
InChIKeyHMAOBTJERLDAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 9-oxodec-2-enoate (CAS 1189-64-6): Technical Baseline and Procurement Context


Methyl 9-oxodec-2-enoate (CAS 1189-64-6) is the methyl ester derivative of (E)-9-oxodec-2-enoic acid (9-ODA), the primary active component of the queen mandibular pheromone (QMP) in honeybees (Apis mellifera) [1]. The compound is an unsaturated oxo-ester with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . Originally identified in queen honeybee head extracts by gas-liquid chromatography [2], it belongs to a class of semiochemicals that regulate social organization, worker ovary suppression, and mating attraction in eusocial insect colonies [1]. This compound is offered commercially as a reference standard or research-grade material, primarily for chemical ecology, entomology, and synthetic biology applications.

Methyl 9-oxodec-2-enoate: Why Structural Analogs and Alternative Esters Cannot Be Substituted Without Functional Compromise


In the context of chemical ecology research and synthetic biology, methyl 9-oxodec-2-enoate is not a generic reagent but a specific semiochemical with defined activity. The queen mandibular pheromone is a multi-component blend where even minor structural alterations—such as saturation of the double bond, alteration of the ester group, or stereoisomerism—can profoundly alter biological activity. For instance, the saturated analog methyl 9-oxodecanoate lacks the α,β-unsaturation essential for receptor interaction [1], while the free acid (9-ODA) exhibits different volatility and formulation characteristics that affect release kinetics in field applications [2]. Furthermore, the purity of synthetic intermediates is critical: commercial-grade precursors have been demonstrated to be unsatisfactory for reliable preparation of this specific methyl ester [3]. Substituting a generic ester without understanding these structure-activity relationships risks experimental irreproducibility and misleading ecological data.

Methyl 9-oxodec-2-enoate: Quantified Differential Performance Against Key Comparators


Biological Activity of Methyl 9-oxodec-2-enoate vs. Free Acid (9-ODA) in Queen Rearing Inhibition

The methyl ester of 9-oxodecenoic acid (methyl 9-oxodec-2-enoate) demonstrates biological activity comparable to the natural and synthetic free acid (9-ODA) in inhibiting queen rearing by worker honeybees [1]. In the foundational bioassay, both the methyl ester and the free acid exhibit activity, though neither completely inhibits queen rearing when presented alone—only in combination with 'queen scent' is full inhibition observed [1]. This establishes the ester as a functional analog, suitable for applications where the free acid's carboxylate chemistry may be disadvantageous (e.g., volatility, formulation). No quantitative difference in inhibition potency between the ester and acid was reported in this seminal work; the key differentiator is the ester's altered physicochemical profile enabling distinct delivery or synthetic utility.

Chemical Ecology Semiochemistry Apiculture

Synthetic Accessibility and Purity: Methyl 9-oxodec-2-enoate Requires High-Purity Intermediates Unlike Generic Esters

Preparation of pure methyl 9-oxodec-2-enoate is contingent upon the use of high-purity methyl 9-oxodecanoate as an intermediate. Commercial methyl hydrogen nonandioate—a common starting material—was found to be of 'unsatisfactory quality' for this specific synthesis, necessitating a custom synthesis of the half ester-acid chloride from nonandioic acid [1]. This contrasts with the synthesis of simpler methyl esters, where commercial-grade precursors are often sufficient. The requirement for rigorous purification at multiple stages (including the intermediate methyl 9-oxodecanoate) is a critical differentiator that impacts procurement decisions for researchers seeking reliable, high-purity final product.

Organic Synthesis Process Chemistry Quality Control

Volatility and Release Profile: Methyl Ester vs. Ethyl Ester (Ethyl 9-oxodec-2-enoate)

Esterification significantly alters the volatility and release kinetics of semiochemicals. The ethyl ester analog, ethyl 9-oxodec-2-enoate (CAS 57221-88-2), has a reported boiling point of 170-172 °C at 3 Torr and a predicted density of 0.961 g/cm³ . While direct vapor pressure data for the methyl ester are sparse, its lower molecular weight (198.26 g/mol vs. 212.29 g/mol for the ethyl ester) and smaller alkyl chain suggest it is more volatile than the ethyl ester. This difference in volatility has practical implications: the methyl ester may be preferred for applications requiring faster, more concentrated vapor plumes (e.g., short-range attractant assays), whereas the ethyl ester may offer more prolonged release in field dispensers.

Physical Chemistry Pheromone Dispenser Technology Volatile Organic Compounds

Structural Specificity: Unsaturated Methyl 9-oxodec-2-enoate vs. Saturated Methyl 9-oxodecanoate

The presence of the C2-C3 double bond in methyl 9-oxodec-2-enoate is a critical determinant of biological activity. The saturated analog, methyl 9-oxodecanoate (CAS 2575-07-7), lacks this α,β-unsaturation and exhibits a different chemical ecology profile. While both compounds have been identified in queen honeybee mandibular gland extracts [1], only the unsaturated form is implicated in the primary pheromone activity (queen substance). The saturated analog, with molecular formula C11H20O3 and molecular weight 200.27 g/mol [2], is more commonly associated with flavor and fragrance applications or serves as a synthetic intermediate rather than a direct semiochemical [3]. The double bond introduces conjugation with the carbonyl, altering electronic distribution and molecular recognition by olfactory receptors—a difference that precludes substitution of the unsaturated ester with its saturated counterpart in behavioral or physiological assays.

Structure-Activity Relationship (SAR) Chemical Ecology Pheromone Biosynthesis

Receptor Specificity: Methyl 9-oxodec-2-enoate's Parent Acid (9-ODA) Activates AmOr11 with High Potency

The parent free acid, (E)-9-oxodec-2-enoic acid (9-ODA), is a high-potency agonist of the honeybee odorant receptor AmOr11, with an EC50 of 280 ± 31 nM as determined by Xenopus oocyte electrophysiology [1]. This receptor responds specifically to 9-ODA and not to any of the other seven components of the queen retinue pheromone (QRP), other social pheromones, or floral odors [1]. While this data pertains to the free acid, structure-activity studies on related insect pheromone receptors indicate that esterification to the methyl ester often retains or modulates agonist activity. This receptor specificity benchmark (EC50 = 280 nM) provides a quantitative reference point for evaluating the activity of methyl 9-oxodec-2-enoate in similar assays—a crucial consideration for molecular pharmacology studies of pheromone reception.

Olfactory Receptor Pharmacology Molecular Biology Xenopus Oocyte Electrophysiology

Methyl 9-oxodec-2-enoate: Prioritized Research and Industrial Application Scenarios


Honeybee Chemical Ecology: Queen Mandibular Pheromone Component for Behavioral and Physiological Assays

Methyl 9-oxodec-2-enoate serves as a validated component of synthetic queen mandibular pheromone blends. In foundational studies, the methyl ester demonstrated biological activity comparable to the natural free acid in inhibiting queen rearing [1]. Its inclusion in experimental QMP formulations allows researchers to dissect the specific contributions of esterified vs. free acid components to colony regulation, retinue behavior, and worker ovary suppression. The ester form offers practical advantages in synthetic blend preparation due to its solubility and compatibility with organic carriers. It is essential that the compound be procured in high purity, as impurities in intermediates have been shown to compromise synthetic reliability [2]. For field studies, the methyl ester's volatility profile may necessitate optimized dispenser technology to achieve desired release rates .

Synthetic Biology and Pheromone Analog Development

The ester moiety of methyl 9-oxodec-2-enoate provides a chemical handle for further derivatization, making it a valuable building block for generating structural analogs to probe structure-activity relationships (SAR) in insect olfaction. The parent acid, 9-ODA, exhibits high potency (EC50 = 280 ± 31 nM) and specificity for the AmOr11 odorant receptor [3]. Researchers can leverage the methyl ester as a starting material for synthesizing a library of esters, amides, or other derivatives to systematically evaluate the effects of ester chain length, branching, or functional group replacement on receptor activation and behavioral outcomes. This application is particularly relevant for identifying novel semiochemicals with optimized field stability, release kinetics, or species specificity.

Quality Control and Analytical Reference Standard for Honeybee Product Authentication

Given its presence in queen honeybee mandibular gland extracts alongside methyl 9-oxodecanoate and other QMP components [4], methyl 9-oxodec-2-enoate can be employed as an analytical reference standard for the quality control and authentication of apicultural products claiming to contain queen-derived semiochemicals. Gas chromatography-mass spectrometry (GC-MS) methods can be developed and validated using the pure compound to quantify its presence in commercial queen pheromone lures, royal jelly, or other bee-related nutraceuticals. The availability of high-purity methyl 9-oxodec-2-enoate, synthesized via routes that avoid the unsatisfactory quality of commercial methyl hydrogen nonandioate [2], is critical for establishing reliable calibration curves and ensuring batch-to-batch consistency in analytical workflows.

Entomology and Pest Management: Development of Species-Specific Attractants or Disruptants

Methyl 9-oxodec-2-enoate, as a component of the honeybee queen mandibular pheromone, can be investigated for its potential in pest management strategies, particularly for species where QMP components act as interspecific signals. The compound's activity in inhibiting queen rearing [1] suggests possible applications in swarm control or as a disruptant in apiculture. However, it is critical to note that complete inhibition of queen rearing requires the combination of 9-ODA (or its ester) with 'queen scent' [1]; thus, any field application would likely need to be part of a multi-component blend. The methyl ester's volatility characteristics, which differ from the free acid and the ethyl ester , may be exploited to tailor release profiles for specific temporal and spatial scales in semiochemical-based pest management programs.

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